molecular formula C14H8O4 B2919029 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one CAS No. 1875054-10-6

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one

Cat. No. B2919029
CAS RN: 1875054-10-6
M. Wt: 240.214
InChI Key: LCBGURBZUMTAPB-UHFFFAOYSA-N
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Description

  • Molecular Weight : 240.22 g/mol .

Synthesis Analysis

The synthesis of this compound involves the regioselective access to 10-substituted-2H,8H-pyrano[2,3-f]chromen-2-ones. Researchers have investigated the gold-catalyzed intramolecular hydroarylation of readily available 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives at their C-8 congested position. By tuning the electronic and steric properties of the ligands, they achieved successful synthesis .


Molecular Structure Analysis

The molecular structure of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one consists of a furochromone core with a prop-2-yn-1-yloxy substituent. The compound’s backbone includes a fused furan and chromone ring system .


Physical And Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it valuable for constructing complex molecules. In medicinal chemistry, it can be used to synthesize novel drug candidates with potential therapeutic effects against various diseases due to its unique fused ring system which may interact with biological targets .

Material Science

In material science, the compound’s chromen-2-one moiety could be utilized in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Biological Probes

The alkyne group present in this compound allows for bioorthogonal reactions, making it an excellent candidate for designing biological probes. These probes can be used to study biological processes in real-time without interfering with the native biochemistry of the system .

Fluorescent Chemosensors

The compound’s structure suggests potential applications as a fluorescent chemosensor. It could be engineered to detect specific ions or molecules, providing valuable insights in environmental monitoring and diagnostic assays .

Catalysis

The propargyl ether moiety of this compound could be explored in catalysis research. It might act as a ligand or a reactant in various catalytic cycles, particularly in gold-catalyzed transformations, which are prominent in the synthesis of complex molecules .

Photodynamic Therapy

Given its chromen-2-one core, this compound might be investigated for use in photodynamic therapy (PDT). Compounds with similar structures have been used as photosensitizers to generate reactive oxygen species that can kill cancer cells upon light activation .

Nanotechnology

The unique structure of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one could be exploited in the field of nanotechnology. It may be used to functionalize nanoparticles, enhancing their properties for targeted drug delivery or imaging .

Chemical Education

Lastly, this compound can serve as an educational tool in chemical education, demonstrating principles of organic chemistry and synthesis. It provides a practical example of how different functional groups can be utilized in chemical reactions and product design .

Safety and Hazards

Refer to the provided MSDS for safety information.

Future Directions

: AA BLOCKS, INC. Product Link : Sigma-Aldrich Product Link : Regioselective Synthesis of Pyrano[2,3-f]chromen-2-ones

properties

IUPAC Name

9-prop-2-ynoxyfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h1,3-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGURBZUMTAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one

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